molecular formula C8H6Br4 B105517 2,3,5,6-Tetrabromo-p-xylene CAS No. 23488-38-2

2,3,5,6-Tetrabromo-p-xylene

Cat. No. B105517
CAS RN: 23488-38-2
M. Wt: 421.75 g/mol
InChI Key: RXKOKVQKECXYOT-UHFFFAOYSA-N
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Description

Crystal Structure Analysis

The crystal structure of the carbon tetrabromide p-xylene complex has been elucidated through x-ray diffraction studies, revealing an orthorhombic space group and a calculated density of 2.209 g cm^-3. The arrangement of the bromine atoms suggests charge-transfer bonding, with each aromatic ring having a bromine atom on each face at a distance of 3.34 Å from the center of the ring. The structure is composed of zigzag strings of alternating carbon tetrabromide and xylene molecules, with bond distances and angles within these molecules being normal .

Synthesis Analysis

Although not directly synthesizing 2,3,5,6-Tetrabromo-p-xylene, related research has been conducted on the synthesis of 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene. This process involves five steps, with the configurations of intermediates studied and confirmed by MNR spectral data. The study provides insights into the configurations of intermediates in related synthetic processes .

Molecular Structure Analysis

The molecular structure of 2,3,5-Trinitro-p-xylene (TPX) has been characterized by FT-IR, 1H NMR, and MS techniques, and its crystal structure has been determined by X-ray single-crystal diffraction analysis. The crystal belongs to the monoclinic system, and the molecular structures have been calculated at different levels of theory, showing that the theoretical structural parameters are close to the experimental data. This research provides a detailed understanding of the molecular structure of a closely related compound, which could be extrapolated to 2,3,5,6-Tetrabromo-p-xylene .

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 2,3,5,6-Tetrabromo-p-xylene, they do offer insights into the reactivity of similar compounds. For instance, the synthesis of 5,5'-[(p-Phenylenedimethylene)dithio]bis(1-phenyl-1H-1,2,3,4-tetrazole) from α,α'-dibromo-p-xylene indicates the potential for brominated xylene derivatives to participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrabromo-p-xylene can be inferred from the studies on related compounds. The crystal structure analysis of the carbon tetrabromide p-xylene complex provides information on the density and molecular arrangement, which are important physical properties . The molecular structure analysis of 2,3,5-Trinitro-p-xylene offers data on the crystal system, unit cell parameters, and density, which are relevant to understanding the physical properties of brominated xylene derivatives .

Scientific Research Applications

1. Chlorocarbon Chemistry

Ballester, Molinet, and Castaǹer (1960) explored the preparation of various chlorocarbons, including perchloro-p-xylene, starting from compounds like 1,4-bistrichloromethylbenzene. Their work emphasizes the significance of molecular strain and distortion in the stability of these chlorocarbons, providing foundational insights into the chemical behavior of related compounds like 2,3,5,6-tetrabromo-p-xylene (Ballester, Molinet, & Castaǹer, 1960).

2. Environmental Monitoring

López et al. (2011) developed an analytical procedure to detect various brominated flame retardants, including 2,3,5,6-tetrabromo-p-xylene, in environmental samples. This method is crucial for monitoring the presence of such compounds in ecosystems, particularly given the increasing use of brominated flame retardants as substitutes for more regulated chemicals (López, Brandsma, Leonards, & de Boer, 2011).

3. Zeolite Catalysis

Zheng, Jentys, and Lercher (2006) investigated the isomerization of xylene isomers over modified HZSM-5 zeolites. Their findings, which include observations on p-xylene, are relevant to understanding how similar compounds like 2,3,5,6-tetrabromo-p-xylene might behave under similar catalytic conditions (Zheng, Jentys, & Lercher, 2006).

4. Renewable Chemical Production

Cho et al. (2017) described a method for producing renewable p-xylene, a related compound, from biomass feedstocks using specific catalysts. Their research offers insights into the potential for sustainable production of structurally similar compounds like 2,3,5,6-tetrabromo-p-xylene (Cho et al., 2017).

5. Electrosynthesis of Polymer Films

Nishihara et al. (1987) achieved the electroreduction of α,α,α′,α′-tetrabromo-p-xylene to form poly(p-phenylene vinylene) films. This demonstrates the applicability of electrosynthetic methods for creating polymer films from compounds like 2,3,5,6-tetrabromo-p-xylene (Nishihara, Tateishi, Aramaki, Ohsawa, & Kimura, 1987).

Safety And Hazards

2,3,5,6-Tetrabromo-p-xylene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2,4,5-tetrabromo-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKOKVQKECXYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052697
Record name 2,3,5,6-Tetrabromo-p-xylene
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Molecular Weight

421.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrabromo-p-xylene

CAS RN

23488-38-2
Record name 2,3,5,6-Tetrabromo-p-xylene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl-
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Record name 2,3,5,6-Tetrabromo-p-xylene
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Record name 2,3,5,6-tetrabromo-p-xylene
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Synthesis routes and methods

Procedure details

In a glass resin flask, a mixture of 1000 parts bromine and 3 parts of aluminum tribromide was cooled at 5° C and 83 parts of p-xylene were added dropwise with rapid stirring and continued cooling. After adding about 3/4 of the xylene, the reaction mixture became viscous forming large chunks of product. The mixture was diluted with 454 parts of bromine and the temperature was brought to 30° C. The heating and stirring gradually broke down the chunks of product to a fine powder. The mixture was then cooled to 15° C and the remaining xylene was added. Most of the excess bromine was removed by distillation. The solid was removed from the reaction flask and leached with cold methanol to remove excess bromine. The product was then dissolved in hot benzene and filtered. The solvent was then driven off and 323 parts (98.3% yield) of tetrabromo-p-xylene was obtained as crystals having the melting point of 253°-254° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
P López, SA Brandsma, PEG Leonards… - Analytical and …, 2011 - Springer
With more stringent legislation on brominated flame retardants, it is expected that increasing amounts of substitutes would replace polybrominated diphenylethers (PBDEs). Therefore, …
Number of citations: 60 link.springer.com
LH Gan, YM Wang, Y Xu, NK Goh, YY Gan - Macromolecules, 2001 - ACS Publications
1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene (1) was prepared from the bromination of 2,3,5,6-tetrafluoro-p-xylene. The product was carefully purified and analyzed by GC/MS, …
Number of citations: 15 pubs.acs.org
RX Sun, XJ Luo, XX Tan, B Tang, ZR Li, BX Mai - Marine pollution bulletin, 2015 - Elsevier
Dichlorodiphenyltrichloroethane and its metabolites (DDTs), hexachlorocyclohexanes (HCHs), polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), dechlorane …
Number of citations: 54 www.sciencedirect.com
P Li, H Wu, Q Li, J Jin, Y Wang - Environmental monitoring and …, 2015 - Springer
Brominated flame retardants in food and environmental samples from a production area in China: concentrations and human exposure assessment | SpringerLink Skip to main content …
Number of citations: 42 link.springer.com
A Strid, C Bruhn, E Sverko, J Svavarsson, G Tomy… - Chemosphere, 2013 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are known brominated flame retardants that have now been banned or phased out in many parts of the world. As a consequence, interest in …
Number of citations: 63 www.sciencedirect.com
JG Lindberg, AG Pinkus - Journal of Magnetic Resonance (1969), 1969 - Elsevier
Proton magnetic resonance spectra were systematically studied for 24 methylbenzenes andcorresponding ring-brominated derivatives based on toluene, o-, m--, and p-xylenes, …
Number of citations: 5 www.sciencedirect.com
Q Li, J Jin, Y Lu, G Li, C He, Y Wang… - Environmental …, 2016 - Wiley Online Library
Tree bark samples were collected from 15 sites across western China in 2013, and the polybrominated diphenyl ether (PBDE) and new polybrominated flame retardant (NBFR) …
Number of citations: 8 setac.onlinelibrary.wiley.com
RX Sun, XJ Luo, XX Tan, B Tang, ZR Li, BX Mai - Chemosphere, 2015 - Elsevier
A suite of legacy and emerging halogenated organic pollutants (HOPs) were measured in marine organisms (coastal fish and invertebrates) from the Pearl River Estuary, South China, …
Number of citations: 57 www.sciencedirect.com
F Tao, U Sellström, CA de Wit - Environmental science & …, 2019 - ACS Publications
A wide range of organohalogenated flame retardants (HFRs) and organophosphate esters (OPEs) were measured in air and floor dust from 10 offices in Stockholm, Sweden. …
Number of citations: 48 pubs.acs.org
YX Sun, XR Xu, Q Hao, XJ Luo, W Ruan, ZW Zhang… - Chemosphere, 2014 - Elsevier
Little information is available on the bioaccumulation of halogenated flame retardants (HFRs) in terrestrial ecosystem. Eggs of light-vented bulbul, yellow-bellied prinia, plain prinia, and …
Number of citations: 27 www.sciencedirect.com

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